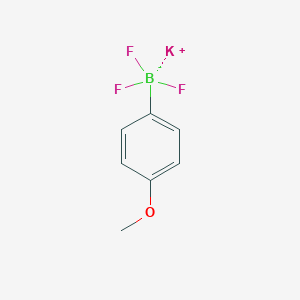

Potassium (4-Methoxyphenyl)trifluoroborate

描述

Potassium (4-methoxyphenyl)trifluoroborate (C₇H₇BF₃KO, MW 214.036) is a stable organotrifluoroborate salt widely employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . Its tetracoordinate boron center confers enhanced stability compared to tricoordinate boronic acids, reducing susceptibility to protodeboronation and oxidation during synthetic workflows . The 4-methoxyphenyl group introduces electron-donating properties, facilitating aryl-aryl bond formation in coupling reactions. Synthesized via treatment of 4-methoxyphenylboronic acid with KHF₂ in aqueous methanol, this compound is commercially available as a white crystalline powder (≥98% purity) .

准备方法

Synthetic Routes and Reaction Conditions

Potassium (4-Methoxyphenyl)trifluoroborate can be synthesized through the reaction of 4-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving 4-methoxyphenylboronic acid in water, followed by the slow addition of potassium bifluoride. The mixture is then stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

Potassium (4-Methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.

Suzuki-Miyaura Coupling: This reaction often involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials .

科学研究应用

Cross-Coupling Reactions

One of the primary applications of Potassium (4-Methoxyphenyl)trifluoroborate is in Suzuki cross-coupling reactions . This reaction involves the coupling of aryl or vinyl boron compounds with organic halides, leading to the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Mechanism Overview

The mechanism typically involves:

- The oxidative addition of an aryl halide to a palladium catalyst.

- Coordination of the trifluoroborate compound to the palladium.

- The subsequent reductive elimination to form the desired biaryl product.

Case Study

In a study published in Organic Letters, researchers demonstrated that using this compound significantly increased yields in Suzuki reactions compared to traditional boronic acids. The study highlighted its effectiveness in synthesizing complex pharmaceutical intermediates under mild conditions .

Borylation Reactions

This compound serves as a borylation reagent, allowing for the introduction of boron into organic molecules without the need for transition metals. This method is particularly advantageous due to its simplicity and efficiency.

Example Application

A transition-metal-free borylation reaction has been developed using this compound, enabling the borylation of aryl bromides with high selectivity and yield. This method expands the toolbox for synthetic chemists looking to modify aromatic compounds effectively .

Biomedical Research

The compound has also found applications in biomedical research, particularly in the synthesis of biologically active compounds. Its ability to facilitate complex molecular transformations makes it valuable for developing new therapeutic agents.

Notable Findings

Research indicates that derivatives synthesized using this compound exhibit promising anti-cancer properties, showcasing its potential in drug discovery .

Material Science

In material science, this organoboron compound is utilized for synthesizing advanced materials, including polymers and nanomaterials. Its unique electronic properties can be harnessed to create materials with specific functionalities.

Application Example

Studies have reported successful incorporation of this trifluoroborate into polymer matrices, resulting in enhanced thermal stability and electrical conductivity, which are critical for applications in electronics .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Cross-Coupling Reactions | Used in Suzuki reactions for biaryl synthesis | High yields, mild conditions |

| Borylation Reactions | Enables introduction of boron into organic molecules | Transition-metal-free, efficient |

| Biomedical Research | Synthesis of biologically active compounds | Potential anti-cancer properties |

| Material Science | Development of advanced materials | Enhanced thermal stability and electrical properties |

作用机制

The mechanism of action of potassium (4-Methoxyphenyl)trifluoroborate in chemical reactions involves its role as a nucleophilic partner. In Suzuki-Miyaura coupling, the compound hydrolyzes to form the corresponding boronic acid, which then participates in the transmetalation step with a palladium catalyst. This process ultimately leads to the formation of a new carbon-carbon bond .

相似化合物的比较

Structural Analogs: Alkoxy-Substituted Aryl Trifluoroborates

Potassium (4-Ethoxyphenyl)trifluoroborate

- Structure/Functionality : The ethoxy group (-OCH₂CH₃) increases steric bulk and lipophilicity compared to the methoxy analog.

- Reactivity : Similar coupling efficiency in Suzuki reactions but may require adjusted reaction conditions due to steric effects.

- Safety : Higher hazard profile (H315: skin irritation; H319: eye irritation; H335: respiratory irritation) compared to the methoxy derivative, necessitating stricter handling protocols .

Potassium (4-Hydroxyphenyl)trifluoroborate

- Requires protection/deprotection strategies in multi-step syntheses.

- Applications: Limited use in cross-coupling but valuable for post-functionalization via reductive amination or esterification .

Functional Group Variations: Acyl and Alkenyl Trifluoroborates

Potassium (2-Phenylacetyl)trifluoroborate

- Reactivity : Acyl trifluoroborates undergo Lewis acid-mediated reactions with azides to form amides, a transformation inaccessible to aryl trifluoroborates .

- Synthesis : Prepared via deprotonation of (E)-(2-methoxyvinyl)benzene with tert-butyllithium, followed by borate quenching .

Potassium Alkenyltrifluoroborates (e.g., Styryl, Isopropenyl)

- Applications: Used in Suzuki couplings to form alkenes (e.g., 4-cyanostilbene from styryl trifluoroborate) .

Alkyl Trifluoroborates

Potassium (Trifluoromethyl)trifluoroborate

- Synthesis : Generated via reaction of (trifluoromethyl)trimethylsilane with trimethoxyborane and KF, yielding a CF₃ transfer reagent .

- Utility : Introduces trifluoromethyl groups into organic frameworks, a niche application distinct from aryl coupling partners .

Stability and Performance vs. Boronic Acids

- Stability : Potassium trifluoroborates resist protodeboronation (e.g., <2% side products in aqueous THF) compared to boronic acids (up to 40% side products) .

- Mechanistic Insight : In situ hydrolysis generates trace boronic acid (4) and fluoride, which activate catalysts and suppress side reactions .

- Yield : Aryl trifluoroborates achieve >95% coupling yields under optimized conditions, outperforming boronic acids in air-sensitive reactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Stability Comparison

生物活性

Potassium (4-Methoxyphenyl)trifluoroborate, with the chemical formula CHBFKO and CAS number 192863-36-8, is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and implications in various research fields.

- Molecular Weight : 214.03 g/mol

- Melting Point : >300 °C

- Solubility : Soluble in water; solubility varies with concentration and solvent used.

- Bioavailability : The compound has a bioavailability score of 0.55, indicating moderate absorption potential in biological systems.

Synthesis and Reactions

This compound can be synthesized through several methods, including:

- Borylation Reactions : It has been utilized in transition-metal-free borylation reactions of aryl bromides, demonstrating high functional group tolerance and efficiency under mild conditions .

- Hydrolysis : The hydrolysis of organotrifluoroborates, including this compound, can be efficiently performed using silica gel and water, yielding the corresponding organoboronic acids .

The biological activity of this compound is primarily linked to its role in organic synthesis rather than direct biological effects. However, its derivatives have shown potential in various biological applications:

- Cannabinoid Synthesis : The compound has been implicated in the synthesis of cannabinoids, which interact with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. These interactions have been studied for their therapeutic effects on pain relief, anti-inflammatory responses, and neuroprotection .

- Cross-Coupling Reactions : It serves as a reagent in cross-coupling reactions, facilitating the formation of complex organic molecules that may possess biological activity .

Case Studies

- Cannabinoid Research : A study highlighted the use of this compound in synthesizing tetrahydrocannabinols, which are known for their psychoactive properties and therapeutic potential .

- Nitrosation Protocols : Research demonstrated that this trifluoroborate could undergo nitrosation to yield nitrogen-containing products with potential biological relevance .

Safety and Toxicity

The compound is classified with a warning label but lacks extensive toxicity data. Its safety profile should be evaluated when used in laboratory settings or potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Potassium (4-Methoxyphenyl)trifluoroborate?

- Methodological Answer : The compound is typically synthesized via transmetallation or boronic acid derivatization. A common approach involves reacting 4-methoxyphenylboronic acid with KHF₂ in methanol/water, followed by precipitation with acetone/ether. For example, potassium trifluoroborates are formed by treating boronic acids with KHF₂ under mild conditions (30–60 min, room temperature) . Purity (>95%) is confirmed via ¹H/¹⁹F NMR and elemental analysis.

Q. How is this compound characterized in academic research?

- Methodological Answer : Key characterization methods include:

- Multinuclear NMR : ¹H (δ 7.27–6.84 ppm for aryl protons), ¹³C (δ 159.17 ppm for OCH₃), ¹⁹F (δ -131 to -142 ppm for BF₃⁻), and ¹¹B NMR (δ -2.1 to +0.66 ppm) .

- HRMS : To confirm molecular ion peaks (e.g., [M-K]⁻ or [M+H]+).

- Melting Point Analysis : For solid-state validation (e.g., 136–138°C in oxidation products) .

Q. What are the typical applications of this reagent in cross-coupling reactions?

- Methodological Answer : It is widely used in Suzuki-Miyaura couplings for biaryl synthesis. Optimal conditions involve aqueous THF (10:1 v/v), Pd catalysts (e.g., Pd(PPh₃)₄), and bases like K₂CO₃. The trifluoroborate group enhances stability, reducing protodeboronation side reactions compared to boronic acids .

Advanced Research Questions

Q. How does endogenous fluoride influence the reaction mechanism in Suzuki-Miyaura couplings?

- Methodological Answer : Fluoride released during hydrolysis of the trifluoroborate activates the palladium catalyst by displacing ligands (e.g., OH⁻), accelerating transmetallation. However, excess fluoride can inhibit the reaction by forming unreactive [Pd-F] complexes. Balancing fluoride generation (via base stoichiometry) is critical. In THF/water systems, controlled hydrolysis minimizes side products (e.g., <2% protodeboronation vs. 55% in toluene/water) .

Q. What strategies optimize nickel-catalyzed cross-coupling with unactivated alkyl electrophiles?

- Methodological Answer : Ligand design is crucial. For example, 10 mol% NiBr₂·glyme with 4,7-diphenyl-1,10-phenanthroline enhances oxidative addition to alkyl bromides. Solvent systems like DMF/t-BuOH improve solubility, while K₃PO₄ as a base minimizes β-hydride elimination. Yields >90% are achievable for C(sp²)-C(sp³) bonds .

Q. How can enantioselective synthesis be achieved using this reagent?

- Methodological Answer : Chiral imidazolidinone catalysts (e.g., (2S,5S)-2-tert-butyl-5-((1-benzyl-1H-indol-3-yl)methyl)-3-methylimidazolidin-4-one) enable asymmetric aldol reactions. Key parameters:

- Low temperature (-40°C) to suppress racemization.

- Acid co-catalysts (e.g., HCl) to activate the aldehyde electrophile.

- High ee (88%) is confirmed via chiral HPLC or polarimetry .

Q. What contradictions exist in solvent effects on trifluoroborate reactivity, and how are they resolved?

- Data Contradiction : While toluene/water systems fail to complete Suzuki couplings (55% protodeboronation), THF/water achieves >95% yield.

- Resolution : THF stabilizes boronate intermediates ([RBF₃⁻·K⁺]) and enhances Pd solubility. Computational studies suggest THF reduces aggregation of boronate species, improving transmetallation kinetics .

Q. How is this compound applied in materials science?

- Methodological Answer : In perovskite solar cells, it passivates Pb²⁺ and I⁻ vacancies via Lewis acid-base interactions. A 0.5 wt% additive in (FAPbI₃)ₓ(MAPbBr₃)₁₋ₓ films reduces trap density, boosting PCE from 17.1% to 19.5%. Characterization via PL spectroscopy and XRD confirms defect suppression .

属性

IUPAC Name |

potassium;trifluoro-(4-methoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYMCUFKZHRYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635602 | |

| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-36-8 | |

| Record name | Potassium trifluoro(4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-methoxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。